molecular formula C15H10O3 B8272471 2-Methoxy-1,4-anthraquinone

2-Methoxy-1,4-anthraquinone

Cat. No.: B8272471
M. Wt: 238.24 g/mol
InChI Key: BQKKYANHXFRHLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-1,4-anthraquinone is an organic compound belonging to the anthraquinone family. It is characterized by the presence of a methoxy group (-OCH3) attached to the anthracenedione structure. This compound is known for its vibrant color and has various applications in different fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-1,4-anthraquinone typically involves the methoxylation of 1,4-anthraquinone. One common method is the reaction of 1,4-anthraquinone with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. This reaction results in the substitution of a hydrogen atom with a methoxy group at the 2-position of the anthraquinone ring.

Industrial Production Methods

Industrial production of this compound often involves large-scale methoxylation processes using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-1,4-anthraquinone undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound to its corresponding hydroquinone form.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often require strong acids or bases as catalysts, depending on the desired functional group.

Major Products

Scientific Research Applications

2-Methoxy-1,4-anthraquinone has a wide range of scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of dyes and pigments.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has shown that derivatives of this compound exhibit promising therapeutic effects, particularly in cancer treatment.

    Industry: It is utilized in the production of various industrial dyes and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 2-Methoxy-1,4-anthraquinone involves its interaction with cellular components, leading to various biological effects. In cancer treatment, the compound intercalates into DNA, disrupting the replication process and inducing cell death. It also inhibits topoisomerase II, an enzyme crucial for DNA replication and repair, further contributing to its anticancer activity.

Comparison with Similar Compounds

2-Methoxy-1,4-anthraquinone can be compared with other anthraquinone derivatives, such as:

    1,4-Diamino-2-methoxy-9,10-anthracenedione: Known for its use in dye synthesis and potential biological activities.

    1-Amino-4-hydroxy-2-methoxy-9,10-anthracenedione: Exhibits similar chemical properties but with different biological applications.

    1,2-Dimethoxyanthraquinone: Another derivative with distinct chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and biological activity compared to other anthraquinone derivatives.

Properties

Molecular Formula

C15H10O3

Molecular Weight

238.24 g/mol

IUPAC Name

2-methoxyanthracene-1,4-dione

InChI

InChI=1S/C15H10O3/c1-18-14-8-13(16)11-6-9-4-2-3-5-10(9)7-12(11)15(14)17/h2-8H,1H3

InChI Key

BQKKYANHXFRHLT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=O)C2=CC3=CC=CC=C3C=C2C1=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

16 g of, α, α, α', α', -tetrabromo-o-xylene, 44 g of potassium iodide and 10 g crude 2-methoxy-1,4-benzoquinone were stirred in 160 ml of N,N-dimethylformamide at 70° C. overnight. After the reaction was complete, no bromide was left as determined by thin layer chromotography and the reaction mixture was poured into 1200 ml of H2O. 10%aq Na2S2O5 solution was added to decolorize the solution. The precipitate formed in the aqueous solution was collected and dried. Continuous extraction of the dark precipitate using benzene as a solvent yielded a dark colored solution. The solution was then washed with 2.5% NaOH, H2O, dried and concentrated. 7 g of crude product was obtained. Recrystallization from methanol yielded 5 g of pure yellow powder of MAQ.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
44 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Na2S2O5
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
1200 mL
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.